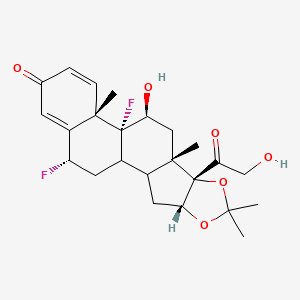

Acétonide de fluocinolone

Vue d'ensemble

Description

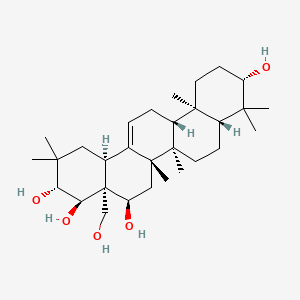

L'acétonide de fluocinolone est un corticostéroïde synthétique principalement utilisé en dermatologie pour réduire l'inflammation cutanée et soulager les démangeaisons. Il s'agit d'un dérivé de l'hydrocortisone, avec des substitutions de fluor à des positions spécifiques dans le noyau stéroïde, ce qui augmente considérablement son activité. Ce composé est largement utilisé pour traiter diverses affections cutanées, notamment l'eczéma, le psoriasis et la dermatite .

Mécanisme D'action

Target of Action

Fluocinolone acetonide is a synthetic corticosteroid . Its primary targets are the glucocorticoid receptors (GR) present in various cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Fluocinolone acetonide binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction with the basic transcription factors leads to an increase in the expression of specific target genes . The effect of this interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .

Biochemical Pathways

Fluocinolone acetonide affects several biochemical pathways. It inhibits the biosynthesis of eicosanoid, the release and activity of cytokines, chemotactic proteins, and matrix metalloproteinases . It also decreases the stability of inflammatory proteins such as vascular endothelial growth factor (VEGF) and cyclooxygenase 2 . In addition, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

Fluocinolone acetonide presents a high lipophilicity , which influences its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that it’s metabolized in the liver via CYP3A4-mediated pathways .

Result of Action

The molecular and cellular effects of fluocinolone acetonide’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . In a 3D foam cell spheroid model, fluocinolone acetonide was shown to be effective in preventing both lipid accumulation and inflammation in foam cells .

Action Environment

The action, efficacy, and stability of fluocinolone acetonide can be influenced by various environmental factors. For instance, the formulation and mode of delivery can impact its effectiveness. As an intravitreal implant, it is indicated for the treatment of diabetic macular edema with patients that have been previously treated with a course of corticosteroids and no clinically significant rise in intraocular pressure . .

Applications De Recherche Scientifique

Fluocinolone acetonide has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying the effects of fluorination on steroid activity and stability.

Biology: It is used to investigate the mechanisms of corticosteroid action and their effects on cellular processes.

Medicine: It is extensively used in dermatology for treating inflammatory skin conditions and in ophthalmology for treating diabetic macular edema and non-infectious uveitis.

Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and intravitreal implants

Analyse Biochimique

Biochemical Properties

Fluocinolone acetonide interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to the increase in expression of specific target genes .

Cellular Effects

Fluocinolone acetonide has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in inflammatory skin conditions . It also influences cell function by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Molecular Mechanism

Fluocinolone acetonide exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic glucocorticoid receptor, leading to the inhibition of pro-inflammatory cytokines and mediators . It also reduces the migration and activation of inflammatory cells, thus controlling the inflammatory response .

Temporal Effects in Laboratory Settings

The systemic absorption of fluocinolone acetonide is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local . This suggests that the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies are primarily local.

Dosage Effects in Animal Models

In animal models, the effects of fluocinolone acetonide vary with different dosages. For example, it has been estimated that the maximum dosage dogs will tolerate, when fed fluocinolone acetonide daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .

Metabolic Pathways

Fluocinolone acetonide is involved in several metabolic pathways. Like other glucocorticoid agents, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

Fluocinolone acetonide is transported and distributed within cells and tissues. The systemic absorption of fluocinolone acetonide is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local .

Subcellular Localization

The subcellular localization of fluocinolone acetonide and its effects on its activity or function are primarily related to its interaction with the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétonide de fluocinolone est synthétisé par un processus en plusieurs étapes à partir de dérivés stéroïdiens naturels tels que la diosgénine, la tigogénine et l'hécogénine. La synthèse implique plusieurs étapes clés, notamment la fluoration aux positions 6-alpha et 9-alpha, qui sont cruciales pour son activité. Le processus de fluoration dépend fortement du substrat, et l'utilisation d'une solution aqueuse de fluorure d'hydrogène s'est avérée efficace .

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit en utilisant des techniques de biofermentation combinées à une synthèse chimique. Le processus commence par la biofermentation du phytostérol pour produire des composés intermédiaires, qui sont ensuite modifiés chimiquement pour introduire les atomes de fluor et les groupes acétonide nécessaires. Cette méthode garantit un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acétonide de fluocinolone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant souvent à la formation de cétones ou d'aldéhydes.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, convertissant généralement les cétones ou les aldéhydes en alcools.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Des agents de fluoration tels que le fluorure d'hydrogène et le gaz fluor sont utilisés pour introduire des atomes de fluor.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés fluorés de l'hydrocortisone, qui présentent une activité anti-inflammatoire accrue .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de la fluoration sur l'activité et la stabilité des stéroïdes.

Biologie : Il est utilisé pour enquêter sur les mécanismes d'action des corticostéroïdes et leurs effets sur les processus cellulaires.

Médecine : Il est largement utilisé en dermatologie pour traiter les affections cutanées inflammatoires et en ophtalmologie pour traiter l'œdème maculaire diabétique et l'uvéite non infectieuse.

Industrie : Il est utilisé dans la formulation de divers produits pharmaceutiques, notamment des crèmes, des pommades et des implants intravitréens

5. Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Ce complexe récepteur-ligand se transloque ensuite vers le noyau cellulaire, où il se lie aux éléments de réponse des glucocorticoïdes dans les régions promotrices des gènes cibles. Cette liaison module la transcription de gènes spécifiques, conduisant à la suppression des médiateurs inflammatoires, à la réduction de la perméabilité capillaire et à l'inhibition de la migration des leucocytes. Ces actions combinées entraînent les effets anti-inflammatoires et immunosuppresseurs de l'this compound .

Comparaison Avec Des Composés Similaires

L'acétonide de fluocinolone est unique parmi les corticostéroïdes en raison de ses substitutions spécifiques de fluor, qui augmentent sa puissance et sa stabilité. Des composés similaires comprennent :

Dipropionate de bétaméthasone : Un autre corticostéroïde puissant utilisé pour des affections dermatologiques similaires.

Propionate de clobétasol : Un corticostéroïde très puissant utilisé pour les affections cutanées graves.

Desoxyméthasone : Un corticostéroïde aux propriétés anti-inflammatoires similaires mais avec des modifications structurales différentes.

Propionate de fluticasone : Un corticostéroïde utilisé à la fois en dermatologie et en médecine respiratoire.

L'this compound se distingue par sa forte lipophilie et sa durée d'action prolongée, ce qui le rend particulièrement efficace dans les traitements à long terme .

Propriétés

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLZLNTKCEFIT-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040674 | |

| Record name | Fluocinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluocinolone acetonide is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation. Some reports have indicated that fluocinolone acetonide presents a high binding affinity for the glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes. This effect promotes the induction of phospholipase A2 inhibitory proteins (lipocortins). Through this mechanism of action, it is thought that fluocinolone induces mainly one of the lipocortins, annexin 1, which will later mediate the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid which is the precursor of all these inflammatory mediators. Hence, the induction of these proteins will prevent the release of arachidonic acid by phospholipase A2., CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/, ...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/ | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |

CAS No. |

67-73-2 | |

| Record name | Fluocinolone 16,17-acetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluocinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocinolone acetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

266-268, 266 °C | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

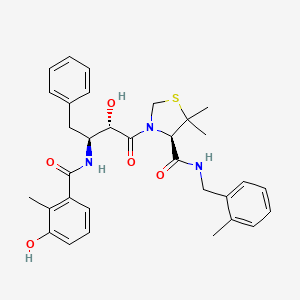

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

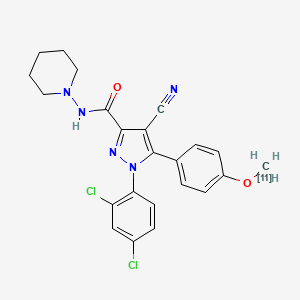

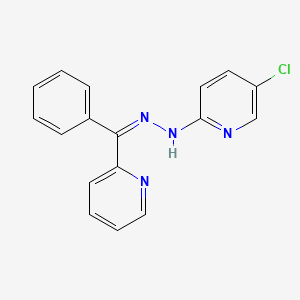

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)